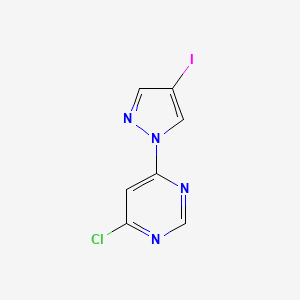

4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine

描述

4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine (C₇H₅ClIN₄; molecular weight: 340.12 g/mol) is a halogenated pyrimidine derivative featuring a pyrazole ring substituted with iodine at the 4-position. The iodine atom enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization . Its synthesis involves condensation and crystallization steps, as reported in the preparation of structurally similar compounds . Safety data indicate it is harmful via inhalation, skin contact, and ingestion .

属性

IUPAC Name |

4-chloro-6-(4-iodopyrazol-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN4/c8-6-1-7(11-4-10-6)13-3-5(9)2-12-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJALIFOBUEFSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)N2C=C(C=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649986 | |

| Record name | 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957035-27-7 | |

| Record name | 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials Preparation

2,4-Dichloropyrimidine is commonly prepared by chlorination of pyrimidin-4-one derivatives using phosphorus oxychloride (POCl3) with catalytic DMF, yielding a reactive dichloropyrimidine intermediate.

4-Iodo-1H-pyrazole can be synthesized by iodination of pyrazole derivatives or purchased commercially. The iodination typically involves electrophilic substitution using iodine sources under controlled conditions.

Nucleophilic Substitution Reaction

The core synthetic step is the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the 6-position of 2,4-dichloropyrimidine by the nitrogen of 4-iodo-1H-pyrazole.

-

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Base: Cesium carbonate or potassium carbonate to deprotonate the pyrazole nitrogen, enhancing nucleophilicity.

- Temperature: Moderate heating, often around 80 °C, sometimes assisted by microwave irradiation to improve reaction rates and yields.

- Time: Typically several hours (2–6 hours) depending on scale and conditions.

-

- The pyrazole nitrogen attacks the electrophilic carbon bearing the chlorine substituent.

- Chloride ion is displaced, forming the 6-substituted pyrimidine.

Purification

- The crude reaction mixture is quenched with water and extracted with organic solvents such as ethyl acetate.

- The organic layer is washed, dried, and concentrated.

- Purification is typically performed by column chromatography or recrystallization to yield the pure this compound.

Representative Synthetic Scheme

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Pyrimidin-4-one + POCl3, DMF catalyst, reflux | 2,4-Dichloropyrimidine |

| 2 | Pyrazole + Iodine source (e.g., I2, oxidant), solvent | 4-Iodo-1H-pyrazole |

| 3 | 2,4-Dichloropyrimidine + 4-Iodo-1H-pyrazole, Cs2CO3, DMF, 80 °C, 4 h | This compound |

Research Findings and Optimization Notes

- Microwave-assisted synthesis has been demonstrated to accelerate the nucleophilic substitution step, reducing reaction times and improving yields.

- The use of cesium carbonate as a base is preferred due to its strong basicity and solubility in polar aprotic solvents, facilitating efficient deprotonation of the pyrazole nitrogen.

- The regioselectivity of substitution favors the 6-position chlorine displacement over the 4-position under controlled conditions, which is critical to obtaining the desired product without over-substitution or side reactions.

- Alternative solvents such as N-methyl-2-pyrrolidone (NMP) have also been reported but DMF remains the solvent of choice due to its balance of polarity and boiling point.

- Purification challenges arise due to the compound’s moderate polarity and potential by-products; thus, chromatographic methods are often required for high purity.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 2,4-Dichloropyrimidine, 4-Iodo-1H-pyrazole |

| Solvent | DMF (dimethylformamide) |

| Base | Cesium carbonate (Cs2CO3) |

| Temperature | 80 °C (conventional or microwave heating) |

| Reaction time | 2–6 hours |

| Purification | Column chromatography or recrystallization |

| Yield | Moderate to high (variable, typically >60%) |

| Key considerations | Regioselectivity, base strength, solvent choice |

化学反应分析

Types of Reactions

4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar solvent.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an aminopyrimidine derivative, while coupling reactions can produce various biaryl compounds .

科学研究应用

Medicinal Chemistry Applications

The presence of both the pyrazole and pyrimidine rings suggests that 4-chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine may serve as a scaffold for designing new therapeutic agents. The compound's structural components are known to interact with various biological targets, making it a candidate for developing inhibitors for specific enzymes or receptors involved in diseases such as cancer and infections.

Potential Biological Activities

Preliminary studies indicate that compounds with similar structures can exhibit significant biological activities. For instance, related derivatives have shown sub-micromolar antiproliferative activity against various cancer cell lines, suggesting that this compound could also possess similar properties .

Synthetic Organic Chemistry

The compound's functional groups allow for versatile chemical modifications. The chlorine atom can participate in nucleophilic substitution reactions, while the iodo group is amenable to coupling reactions such as Suzuki or Sonogashira reactions. This versatility is valuable for creating complex organic molecules and exploring new synthetic pathways.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Common approaches include:

- Formation of the Pyrimidine Ring: Starting from suitable precursors, the pyrimidine core is constructed through cyclization reactions.

- Substitution Reactions: The introduction of chlorine and iodo groups is achieved through electrophilic aromatic substitution or halogenation techniques.

- Functionalization: Further modifications can be made to enhance biological activity or solubility.

Research has indicated that derivatives of pyrazole and pyrimidine exhibit promising activities in various biological assays:

- Antiproliferative Activity: A study demonstrated that certain derivatives showed potent activity against cancer cell lines, with IC50 values in the low micromolar range .

- CDK2 Inhibition: Some compounds derived from similar scaffolds have been characterized as selective inhibitors of cyclin-dependent kinases, which are critical in cell cycle regulation and cancer progression .

作用机制

The mechanism of action of 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine and its derivatives involves interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell wall synthesis . The exact pathways and targets can vary depending on the specific derivative and its intended application .

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

Halogen Substituents

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (C₇H₆Cl₂N₄):

- The chloromethyl group increases electrophilicity, making it a reactive intermediate for nucleophilic substitutions.

- Exhibits antimicrobial and antiproliferative activities, attributed to the pyrazolo-pyrimidine core .

- Synthesized via POCl₃-mediated chlorination with improved yields (83%) compared to earlier methods (29%) .

4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine :

Heterocyclic Ring Modifications

- Molecular weight (208.65 g/mol) is lower than the iodinated analog, affecting pharmacokinetics .

4-(4-Chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)-pyrimidine (C₁₂H₉ClF₃N₄O):

Pharmacological and Agrochemical Profiles

Physicochemical Properties

生物活性

4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine (CAS Number: 957035-27-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various therapeutic areas.

Synthesis

The synthesis of this compound typically involves reactions between halogenated pyrimidines and pyrazole derivatives. This method allows for the introduction of halogen substituents, which are crucial for enhancing biological activity .

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit significant antimicrobial properties. The presence of chlorine and iodine in this compound may contribute to its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Pseudomonas aeruginosa | Not determined |

The compound demonstrated potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine scaffold has been associated with anticancer properties. Studies have shown that derivatives of this class can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds similar to this compound have been evaluated for their ability to inhibit specific enzymes involved in cancer cell proliferation .

Case Study Example :

A study involving the evaluation of various pyrazolo[1,5-a]pyrimidine derivatives found that certain substitutions significantly enhanced their cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The compound's structure allows it to interact with key biological targets involved in cell division and survival .

The biological activity of this compound can be attributed to its ability to:

- Inhibit Enzymatic Activity : The compound may act as an inhibitor of various kinases and enzymes involved in cell signaling pathways.

- Induce Apoptosis : It can trigger programmed cell death in cancer cells through various signaling mechanisms.

- Disrupt Bacterial Cell Wall Synthesis : Its halogen substituents may interfere with the structural integrity of bacterial cell walls, leading to cell lysis .

常见问题

Q. What are the standard synthetic routes for 4-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. For example:

- Step 1: React 4-iodo-1H-pyrazole with a chlorinated pyrimidine derivative (e.g., 4,6-dichloropyrimidine) under basic conditions (e.g., K₂CO₃ in DMF) to substitute the chlorine at position 6 .

- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>95%) .

- Key Parameters: Reaction temperature (80–100°C), molar ratios (1:1.2 pyrazole:pyrimidine), and reaction time (12–24 hours) influence yield optimization .

Q. What characterization techniques are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm substitution patterns. For instance, the pyrazole C-H proton appears as a singlet at δ 8.2–8.5 ppm, while pyrimidine protons resonate at δ 7.8–8.0 ppm .

- X-ray Crystallography: Resolve crystal structures to determine bond lengths (e.g., C-I bond: ~2.10 Å) and dihedral angles between pyrazole and pyrimidine rings (e.g., 15–25°) .

- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 337.1) .

Q. What safety precautions are essential during synthesis and handling?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to minimize inhalation risks, especially during iodination steps (volatile iodine release) .

- Waste Disposal: Segregate halogenated waste (e.g., chloroform, iodinated byproducts) for incineration by licensed facilities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

- Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the pyrazole, increasing substitution efficiency .

- Catalysis: Add catalytic CuI (5 mol%) to accelerate coupling reactions (e.g., Ullmann-type conditions) .

- Kinetic Studies: Monitor reaction progress via TLC or in situ IR to identify intermediates (e.g., SNAr mechanism) and adjust stoichiometry .

Q. How do structural modifications influence biological activity?

Methodological Answer:

Q. How can crystallographic data guide the design of derivatives?

Methodological Answer:

- Intermolecular Interactions: Analyze X-ray data to identify hydrogen bonds (e.g., N–H···O, C–I···π) stabilizing the crystal lattice. These interactions inform solubility and stability predictions .

- Torsional Strain: Measure dihedral angles between aromatic rings to optimize planarity for π-π stacking in target binding pockets (e.g., kinase ATP sites) .

Q. What advanced analytical methods resolve conflicting spectral data?

Methodological Answer:

- 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded regions (e.g., pyrimidine C4 vs. pyrazole C5) .

- DFT Calculations: Compare computed ¹³C NMR chemical shifts (B3LYP/6-31G**) with experimental data to validate tautomeric forms (e.g., 1H-pyrazole vs. 2H-pyrazole) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。